![molecular formula C6H8O2 B1658432 4,8-Dioxaspiro[2.5]oct-1-ene CAS No. 60935-21-9](/img/structure/B1658432.png)
4,8-Dioxaspiro[2.5]oct-1-ene
Vue d'ensemble
Description
4,8-Dioxaspiro[2.5]oct-1-ene is a chemical compound with the molecular formula C6H8O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dioxaspiro[2.5]oct-1-ene typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to reflux in benzene, and water is removed azeotropically. The resulting product is then purified through distillation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale distillation and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4,8-Dioxaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4,8-Dioxaspiro[2.5]oct-1-ene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,8-Dioxaspiro[2.5]oct-1-ene involves its ability to undergo various chemical transformations. Its spiro structure allows it to participate in ring-opening reactions, isomerization, and cycloaddition reactions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: This compound has a similar spiro structure but with additional methyl groups, which can affect its reactivity and applications.
Cyclopropenone Derivatives: These compounds share a similar ring structure and are used in similar types of chemical reactions.
Uniqueness: 4,8-Dioxaspiro[2.5]oct-1-ene is unique due to its specific spiro structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry .
Propriétés
IUPAC Name |
4,8-dioxaspiro[2.5]oct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-7-6(2-3-6)8-5-1/h2-3H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQNFQSASCLYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C=C2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337494 | |
| Record name | 4,8-Dioxaspiro[2.5]oct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60935-21-9 | |
| Record name | 4,8-Dioxaspiro[2.5]oct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,8-Dioxaspiro[2.5]oct-1-ene?
A: this compound is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.08 g/mol []. It is a clear liquid with a boiling point of approximately 40-55 °C at 0.015 mmHg [].
Q2: How is this compound synthesized?
A: Two main synthetic routes exist. The first involves treating commercially available 1,3-dichloroacetone with neopentyl glycol and a catalytic amount of p-toluenesulfonic acid to form 2,2-bis-chloromethyl-5,5-dimethyl[1,3]dioxane. Subsequent treatment with sodium amide in liquid ammonia yields this compound []. The alternative route utilizes a transketalization of 1-bromo-3-chloro-2,2-dimethoxypropane, followed by cyclization with potassium amide in liquid ammonia [].
Q3: What are the notable reactions of this compound in organometallic chemistry?
A: this compound reacts with bis(trimethylphosphane)titanocene to form an η2-cyclopropene complex. This complex undergoes a thermal rearrangement to yield a metallacyclobutene derivative []. Similar reactivity is observed with (1-butene)(trimethylphosphane)zirconocene, highlighting the compound's versatility in forming organometallic complexes [].
Q4: How does this compound behave in reactions with tungsten complexes?
A: This compound reacts with tungsten (IV) imido precursors of the type WCl2(NAr)(PX3)3. Depending on the steric bulk of the imido ligand, the reaction can yield either η2-cyclopropene complexes or vinyl alkylidene complexes through cyclopropene ring-opening []. These reactions highlight the potential of this compound as a precursor for synthesizing various organometallic tungsten complexes.
Q5: Are there any applications of this compound in organic synthesis?
A: Yes, this compound can be utilized in the synthesis of substituted cyclopropenone acetals. For example, it reacts with 2-cyclopenten-1-one to yield cis-5-(5,5-dimethyl-1,3-dioxan-2-ylidene)hexahydro-1(2H)-pentalen-2-one via a [3+2] cycloaddition reaction []. This example demonstrates the utility of this compound as a building block in the synthesis of more complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


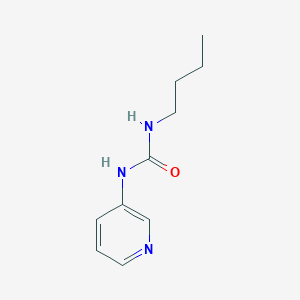
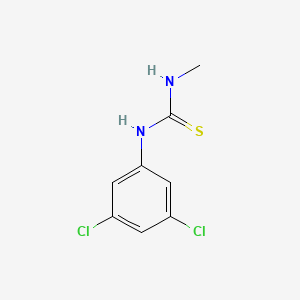

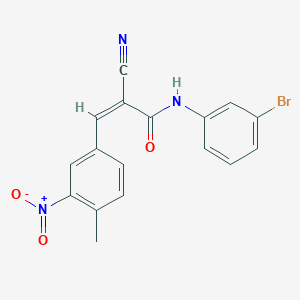
![(3E)-3-[5-(3,4-dimethoxyphenyl)-2-oxofuran-3-ylidene]-2-benzofuran-1-one](/img/structure/B1658354.png)
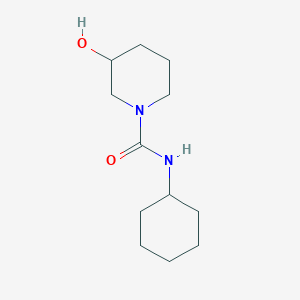
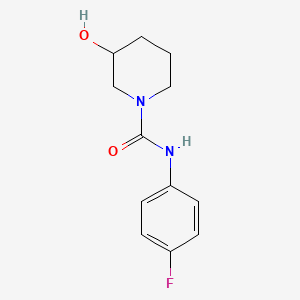
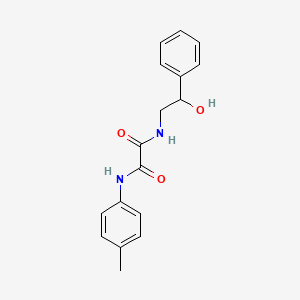

![2-[3-[(E)-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]-N-phenylacetamide](/img/structure/B1658362.png)

![Ethyl 2-[3-(4-nitrophenyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-3-oxobutanoate](/img/structure/B1658367.png)
![3-Chloro-5-(furan-2-yl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1658368.png)
![N-Tert-butyl-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1658370.png)
